2,3',5',6-Tetrabromodiphenyl ether
Overview
Description
2,3',5',6-Tetrabromodiphenyl ether (TDE) is a brominated flame retardant (BFR) that has been used in a variety of consumer products, including textiles, plastics, and electronics. It is a persistent organic pollutant (POP) that is highly bioaccumulative and toxic to both the environment and human health. TDE has been studied extensively in recent years due to its potential environmental and health risks.
Scientific Research Applications
Metabolite Identification
Research on 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), a closely related compound to 2,3',5',6-Tetrabromodiphenyl ether, has led to the identification of hydroxylated metabolites in animal studies. For instance, Marsh et al. (2006) analyzed rat faeces and identified several hydroxylated tetrabrominated and tribrominated diphenyl ethers, providing insight into the metabolic pathways of these compounds (Marsh, Athanasiadou, Athanassiadis, & Sandholm, 2006).
Oxidative Metabolism Studies
Investigations into the oxidative metabolism of BDE-47 and other brominated ethers have been conducted using liver microsomes from various animals. Zheng et al. (2016) explored this metabolism in cats, revealing insights into the enzymatic processes involved and the formation of hydroxylated metabolites (Zheng, Erratico, Luo, Mai, & Covaci, 2016). Similar studies were done using chicken liver microsomes, further expanding the understanding of these processes (Zheng, Erratico, Abdallah, Negreira, Luo, Mai, & Covaci, 2015).
Conformational and Spectroscopic Studies
Hu et al. (2005) conducted molecular orbital studies to understand the conformational properties of PBDEs, providing crucial information on their environmental behavior and potential health risks (Hu, Eriksson, Bergman, Kolehmainen, Knuutinen, Suontamo, & Wei, 2005). Additionally, Qiu et al. (2010) performed vibrational spectroscopic investigations on 2,2',4,4'-tetrabromodiphenyl ether, contributing to the understanding of its structural characteristics (Qiu, Liu, Jin, Zhang, Wu, & Wang, 2010).
Environmental and Health Impact Studies
Studies have also been conducted to understand the environmental persistence and health impacts of PBDEs and their metabolites. For instance, Yang et al. (2018) explored the degradation of BDE-47 in a liquid system, highlighting the potential for environmental remediation (Yang, Deng, Wei, Han, Yu, Deng, Zhu, Duan, & Zhuo, 2018). Liu et al. (2018) investigated the toxic effects of BDE-47 and its metabolites on aquatic organisms, revealing their potential neurotoxicity and impact on feeding behavior (Liu, Guo, Tang, Zhu, Zhang, Yan, & Chen, 2018).
Toxicokinetics and Aromatase Inhibition
Research on the toxicokinetics of BDE-47 in mice by Staskal et al. (2004) provided insights into the absorption, distribution, and excretion of these compounds (Staskal, Diliberto, DeVito, & Birnbaum, 2004). Moreover, Cantón et al. (2008) studied the inhibition of human placental aromatase activity by hydroxylated PBDEs, suggesting a potential endocrine-disrupting mechanism (Cantón, Scholten, Marsh, de Jong, & van den Berg, 2008).
properties
IUPAC Name |
1,3-dibromo-2-(3,5-dibromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-4-8(14)6-9(5-7)17-12-10(15)2-1-3-11(12)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFLVWXBCRJAQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC2=CC(=CC(=C2)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879893 | |
Record name | BDE-73 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40879893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',5',6-Tetrabromodiphenyl ether | |
CAS RN |
446254-41-7 | |
Record name | 2,3',5',6-Tetrabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-73 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40879893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3',5',6-TETRABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRO672A9UR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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